5-(4-Methoxyphenyl)-2-methyl-2h-tetrazole
Description
Significance of 2,5-Disubstituted Tetrazole Scaffolds in Contemporary Chemical Research
The 2,5-disubstituted tetrazole scaffold is a cornerstone in modern chemical research, primarily due to its versatile applications in medicinal chemistry and materials science. nanomedicine-rj.com In drug discovery, the tetrazole ring is often employed as a bioisostere—a chemical substituent that can be interchanged with another group to produce a compound with similar biological properties. Specifically, it serves as a metabolically stable replacement for carboxylic acid and cis-amide functionalities. nih.govlifechemicals.comthieme.de This bioisosteric relationship is attributed to the tetrazole group's similar pKa to a carboxylic acid, allowing it to be deprotonated at physiological pH, and its comparable spatial and electronic properties. wikipedia.org This has led to the incorporation of tetrazole moieties into numerous successful drugs, including the antihypertensive medication Losartan. thieme.de
Beyond pharmaceuticals, 2,5-disubstituted tetrazoles are integral to materials science. Their high nitrogen content and inherent stability contribute to their use in the development of high-energy materials, such as propellants and environmentally benign gas generators for applications like automobile airbags. nih.govnanomedicine-rj.com The thermal decomposition of these compounds can produce non-toxic gases like nitrogen and water. wikipedia.org Furthermore, the ability of the tetrazole nitrogens to coordinate with metal ions has led to their use in creating functional metal-organic frameworks and polymers with applications in gas storage and capture. lifechemicals.com The unique electronic properties of these scaffolds also make them candidates for photosensitive materials and other advanced applications. nanomedicine-rj.comorganic-chemistry.org
Historical Development of Tetrazole Synthesis and Derivatization Strategies
The history of tetrazole chemistry began in 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin. nih.govnih.gov However, for several decades, research in this area remained limited, with only a few hundred derivatives reported by 1950. nih.gov The field experienced rapid growth from the mid-20th century onwards as the broad utility of tetrazoles became apparent. nih.gov
Early synthetic methods laid the groundwork for what would become a diverse array of strategies. The most common and versatile method for creating the tetrazole ring is the [3+2] cycloaddition reaction, typically between a nitrile and an azide (B81097). eurekaselect.com This fundamental transformation, first described in the early 20th century, remains a staple for synthesizing 5-substituted tetrazoles. nih.gov
Over the years, significant advancements have been made to improve the efficiency, safety, and regioselectivity of tetrazole synthesis. The alkylation of 5-substituted tetrazoles often yields a mixture of 1,5- and 2,5-disubstituted isomers, prompting the development of regioselective methods. nanomedicine-rj.com Modern approaches focus on achieving this selectivity. For the synthesis of 2,5-disubstituted derivatives, strategies include the use of various catalysts, such as copper and silver, and the development of one-pot reactions that combine multiple steps to improve efficiency and reduce waste. thieme.deorganic-chemistry.orgorganic-chemistry.org For instance, one-pot procedures involving the reaction of aryldiazonium salts with amidines followed by oxidative ring closure have proven effective for generating 2,5-disubstituted tetrazoles under mild conditions. organic-chemistry.org These innovative methods have made complex tetrazole derivatives more accessible for research and industrial applications. core.ac.uk
Specific Focus on 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole: A Representative Aryl-Substituted 2H-Tetrazole Analogue
5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole serves as an exemplary model of a 2,5-disubstituted tetrazole, featuring an aryl group at the 5-position and a methyl group at the 2-position of the heterocyclic ring. This specific substitution pattern, with an electron-donating methoxy (B1213986) group on the phenyl ring, makes it a valuable compound for studying the electronic and steric effects on the properties and reactivity of the tetrazole core.
The synthesis of 5-aryl-2-methyltetrazoles can be achieved through various modern synthetic protocols. A common approach involves the regioselective N2-alkylation of a pre-formed 5-aryl-1H-tetrazole. organic-chemistry.org Alternatively, direct synthesis methods under transition-metal-free conditions have been developed, for example, by reacting aromatic aldehydes with methylhydrazine, followed by treatment with specific reagents to facilitate cyclization. organic-chemistry.org The structure of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole is characterized by the stable, aromatic 2H-tetrazole ring system, a configuration that is often favored in such disubstituted analogues.
Below are the key chemical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 43131-50-6 |
| Molecular Formula | C₉H₁₀N₄O |
| Molecular Weight | 190.2 g/mol |
| Melting Point | 86 °C |
Data sourced from ChemicalBook.
This compound, with its well-defined structure and accessible synthesis, represents a key building block and research tool for exploring the vast potential of the 2,5-disubstituted tetrazole class in both medicinal and materials chemistry.
Properties
CAS No. |
43131-50-6 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyltetrazole |
InChI |
InChI=1S/C9H10N4O/c1-13-11-9(10-12-13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
GAXSJNOMPGKADC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Methoxyphenyl 2 Methyl 2h Tetrazole and Analogues
Regioselective N2-Substitution Strategies
The selective alkylation or arylation of the N2 atom of a 5-substituted tetrazole is crucial for obtaining the desired isomer, as reactions often yield a mixture of N1 and N2 substituted products. The following sections detail both metal-catalyzed and metal-free approaches that have been developed to achieve high regioselectivity for N2 substitution.
Metal-Catalyzed Coupling Reactions for N2-Arylation and N2-Alkylation
Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, and these methods have been effectively applied to the synthesis of N-substituted tetrazoles.
Copper-catalyzed reactions represent an efficient and economical approach for the N-arylation and N-alkylation of tetrazoles. One notable method is the copper(I) oxide (Cu2O)-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids for N-arylation. rsc.orgacs.orgrsc.org This method is advantageous due to the low toxicity of the reagents and the use of environmentally benign O2 as the oxidant. acs.org While primarily developed for arylation, the principles of copper-catalyzed N-alkylation have also been established for other nitrogen-containing heterocycles and amides, often using peroxides as the alkylating agent. nih.govrsc.org
For the synthesis of 2,5-disubstituted tetrazoles, a typical reaction involves coupling a 5-substituted-1H-tetrazole with a boronic acid in the presence of a catalytic amount of a copper salt. researchgate.net
Table 1: Representative Copper-Catalyzed N-Arylation of 5-Substituted Tetrazoles with Arylboronic Acids
| 5-Substituted Tetrazole | Arylboronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-Phenyltetrazole | Phenylboronic acid | Cu2O (5 mol%) | DMF | 85 |
| 5-(4-Chlorophenyl)tetrazole | 4-Methoxyphenylboronic acid | Cu2O (5 mol%) | DMF | 78 |
| 5-(4-Tolyl)tetrazole | Phenylboronic acid | Cu(OAc)2 (10 mol%) | DMSO | 90 |
This table presents generalized data based on reported copper-catalyzed N-arylation of tetrazoles. The synthesis of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole via this method would likely involve a methylating agent in place of a boronic acid, with adjusted reaction conditions.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While extensively used for C-C bond formation, palladium catalysts are also effective for C-N bond formation. In the context of tetrazole synthesis, palladium-catalyzed methods have been explored for C-H arylation of the aryl substituent at the C5 position, demonstrating the compatibility of the tetrazole ring with palladium catalysis. rsc.org
More directly relevant to N-substitution is the concept of palladium-catalyzed nucleomethylation of alkynes, which can be adapted for the synthesis of methylated heterocycles. nih.govsemanticscholar.org This approach involves the simultaneous construction of the heterocyclic ring and the introduction of the methyl group. semanticscholar.org For pre-formed tetrazole rings, palladium-catalyzed N-arylation has been documented, and by extension, N-alkylation could be achieved using appropriate alkylating agents in place of aryl halides.
Table 2: Illustrative Palladium-Catalyzed Synthesis of Methylated Heterocycles
| Substrate Type | Methylating Agent | Catalyst System | Product Type | Reported Yields (%) |
|---|---|---|---|---|
| 2-Alkynylanilide | Methylboronic acid | Pd(TFA)2 / Xantphos | 3-Methylindole | up to 95 |
| 2-Alkynylphenol | Methylboronic acid | Pd(TFA)2 / Xantphos | 3-Methylbenzofuran | 60-80 |
This table illustrates the utility of palladium catalysis in forming methylated heterocycles from alkyne precursors. A direct palladium-catalyzed N-methylation of 5-(4-methoxyphenyl)tetrazole would be a variation of these established methods.
Metal-Free N2-Arylation and N2-Alkylation Techniques
To circumvent the potential toxicity and cost associated with transition metals, metal-free synthetic methodologies have gained significant attention. These methods often rely on the use of highly reactive reagents to facilitate the desired transformations.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as versatile and environmentally benign oxidants and group-transfer agents. mdpi.comresearchgate.net In the context of tetrazole chemistry, diaryliodonium salts are particularly effective for the metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles. researchgate.net This approach offers a simple and efficient route to 2-aryl-5-substituted tetrazoles. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the tetrazole and the diaryliodonium salt. While the literature predominantly focuses on N-arylation, the reactivity principles suggest that alkyl-iodonium salts or other hypervalent iodine-based alkylating agents could potentially be developed for N-alkylation.
Table 3: Metal-Free N2-Arylation of 5-Substituted-1H-Tetrazoles with Diaryliodonium Salts
| 5-Substituted Tetrazole | Diaryliodonium Salt | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-Phenyltetrazole | Diphenyliodonium triflate | NaHCO3 | Toluene | 90 |
| 5-(4-Methoxyphenyl)tetrazole | Diphenyliodonium triflate | NaHCO3 | Toluene | 85 |
| 5-Butyltetrazole | Bis(4-fluorophenyl)iodonium triflate | K2CO3 | CH3CN | 78 |
This table showcases the effectiveness of diaryliodonium salts for N2-arylation. The development of analogous N-methylation reactions using suitable hypervalent iodine reagents is an area of ongoing interest.
Diazotization-based methods provide a direct pathway to N-substituted tetrazoles, often by constructing the tetrazole ring with the N2-substituent already incorporated. One such approach involves the reaction of aryldiazonium salts with amidines, followed by an oxidative cyclization to form 2,5-disubstituted tetrazoles. acs.orgacs.org This one-pot synthesis is advantageous due to its mild reaction conditions, short reaction times, and high yields. acs.org
Another important diazotization-based route is the synthesis of disubstituted tetrazoles from 1H-5-monosubstituted tetrazoles via the diazotization of an aliphatic amine. rsc.org This reaction forms a transient and highly reactive alkyl diazonium intermediate, which then acts as an alkylating agent for the tetrazole. This method has been shown to preferentially yield the 2,5-disubstituted tetrazole isomer. rsc.org The regioselectivity is influenced by the reaction mechanism, which can vary between first- and second-order nucleophilic substitution pathways. rsc.org
A silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts also provides a powerful method for synthesizing functionalized 2,5-disubstituted tetrazoles. thieme.de
Table 4: Diazotization-Based Synthesis of N-Alkylated Tetrazoles
| 5-Substituted Tetrazole | Aliphatic Amine | Diazotizing Agent | Solvent | N2-Alkylated Product Yield (%) |
|---|---|---|---|---|
| 5-Phenyltetrazole | Methylamine | NaNO2 / HCl | H2O / Dioxane | 75 |
| 5-(4-Bromophenyl)tetrazole | Ethylamine | NaNO2 / H2SO4 | H2O / CH2Cl2 | 82 |
| 5-Benzyltetrazole | n-Propylamine | t-BuONO / TFA | CH3CN | 70 |
This table provides representative examples of the N-alkylation of tetrazoles through the in situ generation of alkyl diazonium species. This method is directly applicable to the synthesis of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole.
Cycloaddition-Based Syntheses of 2,5-Disubstituted Tetrazoles
Cycloaddition reactions represent a fundamental approach to constructing the tetrazole ring. These methods leverage the inherent reactivity of specific nitrogen-containing functional groups to form the stable, aromatic tetrazole core.
The most established method for synthesizing the tetrazole ring is the [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097) source. nih.gov This reaction was first described in the early 20th century and remains a cornerstone of tetrazole synthesis. nih.gov The process typically involves reacting an organonitrile (R-C≡N) with an azide, such as sodium azide (NaN₃) or hydrazoic acid (HN₃), to form a 5-substituted 1H-tetrazole. nih.govresearchgate.net
The mechanism of this reaction is a subject of continued investigation, with evidence supporting both a concerted [2+3] cycloaddition and a stepwise pathway involving nucleophilic attack of the azide on the nitrile, followed by cyclization. researchgate.netacs.org The favorability of one pathway over another is influenced by reaction conditions, the nature of the azide species (e.g., anionic vs. neutral organic azide), and the electronic properties of the nitrile. acs.org For instance, nitriles bearing electron-withdrawing groups exhibit enhanced reactivity due to the lowering of their Lowest Unoccupied Molecular Orbital (LUMO), which facilitates interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov
To produce a 2,5-disubstituted tetrazole like 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole via this route, a two-step sequence is generally required. First, the corresponding nitrile (4-methoxybenzonitrile) is reacted with an azide source (e.g., sodium azide) to yield 5-(4-methoxyphenyl)-1H-tetrazole. The second step involves the alkylation of the resulting tetrazole. A significant challenge in this step is the lack of regioselectivity. Alkylation of the 5-substituted 1H-tetrazole anion can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers, which necessitates subsequent separation. researchgate.net The ratio of these isomers is highly variable and depends on the alkylating agent, solvent, and reaction conditions. rsc.org
To overcome the regioselectivity challenges inherent in the alkylation of 5-substituted 1H-tetrazoles, modern one-pot methodologies have been developed. A particularly effective approach for the direct synthesis of 2,5-disubstituted tetrazoles involves the reaction of aryldiazonium salts with amidines. organic-chemistry.orgnih.gov
This one-pot sequential reaction proceeds by treating an aryldiazonium salt with an amidine, followed by an oxidative ring closure using an iodine/potassium iodide (I₂/KI) system under basic conditions. nih.govacs.org This method offers several distinct advantages, including mild reaction conditions, short reaction times (often completed within hours at room temperature), and moderate to excellent yields of the desired 2,5-disubstituted tetrazole isomer. organic-chemistry.orgnih.gov The process is highly regioselective, directly affording the 2,5-isomer and avoiding the formation of the 1,5-isomer. researchgate.net
The reaction is tolerant of a wide array of functional groups on both the aryldiazonium salt and the amidine, including esters, ketones, and cyano groups. sci-hub.seacs.org The proposed mechanism involves the initial formation of an imino-triazene intermediate, which then undergoes an oxidative N-N bond formation and subsequent cyclization to yield the stable tetrazole ring. organic-chemistry.org This methodology is scalable, does not require inert or anhydrous conditions, and utilizes readily available and inexpensive starting materials, making it a practical and efficient alternative to traditional multi-step procedures. organic-chemistry.orgacs.org
Green Chemistry Principles Applied to 2,5-Disubstituted Tetrazole Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for tetrazoles. The goal is to create methods that are more efficient, produce less waste, and use less hazardous materials. rsc.org
Several strategies align with these principles:
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a key green approach. For the classical [2+3] cycloaddition, various metal complexes, including those with cobalt, have been shown to efficiently catalyze the reaction under milder conditions, increasing efficiency and reducing energy consumption. nih.gov Nanomagnetic catalysts are also being explored as they offer high yields and can be easily recovered and reused. dntb.gov.ua
Atom Economy: One-pot reactions, such as the synthesis from aryldiazonium salts, are inherently more atom-economical as they reduce the number of isolation and purification steps, thereby minimizing solvent use and waste generation. acs.org
Safer Reagents and Solvents: A significant safety concern in tetrazole synthesis is the use of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid. rsc.org Green methodologies focus on using stoichiometric amounts of reagents to avoid residual azide in the waste stream or preparing the azide reactant in situ to minimize handling. rsc.orgresearchgate.net Furthermore, developing syntheses in safer solvents like water or under solvent-free conditions is a major area of research. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a green alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.
A notable example of a green protocol is the copper-catalyzed aerobic oxidative coupling of N-H free tetrazoles with boronic acids. This method synthesizes 2,5-disubstituted tetrazoles using environmentally benign oxygen (from air) as the oxidant, showcasing high atom efficiency and avoiding harsh reagents. rsc.org
Comparative Analysis of Synthetic Pathways: Efficiency, Regioselectivity, and Atom Economy
When selecting a synthetic route for 2,5-disubstituted tetrazoles, a comparative analysis of key metrics such as efficiency, regioselectivity, and atom economy is crucial.
| Synthetic Pathway | Description | Efficiency (Yield/Time) | Regioselectivity | Atom Economy & Conditions |
| [2+3] Cycloaddition + Alkylation | Two-step process: 1) Formation of 5-substituted 1H-tetrazole from a nitrile and azide. 2) Alkylation to introduce the N-substituent. | Variable. Cycloaddition can be high-yielding but may require high temperatures/long times. nih.govacs.org Alkylation yields can be good, but overall efficiency is reduced by the need for isomer separation. | Poor. Alkylation step typically produces a mixture of 1,5- and 2,5-disubstituted isomers, requiring chromatographic separation. researchgate.netrsc.org | The cycloaddition step itself has good atom economy. However, the overall process generates waste from the separation of isomers. The use of potentially hazardous azides is a key consideration. rsc.org |
| One-Pot from Diazonium Salts | One-pot sequential reaction of an aryldiazonium salt and an amidine, followed by oxidative cyclization. organic-chemistry.org | High. Generally provides moderate to excellent yields (e.g., 66-87%) in short reaction times. researchgate.netnih.govacs.org | Excellent. This method is highly regioselective for the 2,5-disubstituted isomer, avoiding the formation of the 1,5-isomer. organic-chemistry.org | Considered atom-efficient. acs.org The one-pot nature minimizes waste. It uses inexpensive starting materials and operates under mild, open-air conditions, which is advantageous. organic-chemistry.orgacs.org |
| Cu-Catalyzed Aerobic Coupling | Coupling of a pre-formed 5-substituted 1H-tetrazole with a boronic acid using a copper catalyst and O₂ as the oxidant. rsc.org | Good to excellent yields reported. | High regioselectivity for the 2,5-disubstituted product. | Excellent atom economy. It utilizes environmentally friendly O₂ as the oxidant. The main drawback is that it still requires the pre-synthesis of the 5-substituted 1H-tetrazole. rsc.org |
Reaction Mechanisms and Intrinsic Reactivity Profiles of 5 4 Methoxyphenyl 2 Methyl 2h Tetrazole
Mechanistic Investigations of N-Alkylation and N-Arylation Reactions on Tetrazoles
The synthesis of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole originates from its precursor, 5-(4-methoxyphenyl)-2H-tetrazole. The introduction of the methyl group onto the tetrazole ring is a critical step, the mechanism and regioselectivity of which are central to its formation. The alkylation of 5-substituted tetrazoles can, in principle, yield two different isomers: the 1,5-disubstituted and the 2,5-disubstituted product. The preferential formation of the 2-methyl isomer in the case of the title compound is a subject of mechanistic interest.
The regioselectivity of N-alkylation and N-arylation on 5-substituted tetrazoles is influenced by a combination of electronic effects, steric hindrance, and the nature of the reacting species. Studies on analogous systems, such as 5-phenyltetrazole, have shown that arylation can be highly regioselective. For instance, the reaction of the triethylammonium (B8662869) salt of 5-phenyltetrazole with bis(4-methoxyphenyl)iodonium bromide in methanol (B129727) selectively yields the 2-(4-methoxyphenyl)-5-phenyltetrazole. researchgate.net This suggests that the electronic properties of the arylating agent and the reaction conditions play a crucial role in directing the substitution to the N-2 position.
Alkylation reactions using aliphatic amines to generate a transient alkyl diazonium intermediate have also been shown to preferentially form 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org The mechanism is proposed to differ based on whether the reaction follows a first- or second-order nucleophilic substitution pathway, which can alter the ratio of the resulting 1,5- and 2,5-isomers. rsc.orgresearchgate.net For a compound with a 4-methoxyphenyl (B3050149) group, the electron-donating nature of this substituent would influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring, thereby affecting the regiochemical outcome of the alkylation.
The choice of catalyst and reaction conditions is also paramount. Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids has been demonstrated to be a mild and highly regioselective method for producing 2,5-disubstituted tetrazoles. organic-chemistry.org These findings collectively indicate that the synthesis of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole is likely achieved through a regioselective process favoring substitution at the N-2 position, guided by the electronic landscape of the 5-(4-methoxyphenyl)tetrazole precursor and the specific reaction mechanism at play.
Stability and Ring-Opening/Ring-Closing Transformations of the Tetrazole Heterocycle
The tetrazole ring is known for its high nitrogen content and considerable thermal stability, a property attributed to its aromatic character. maxapress.com However, under certain conditions, such as exposure to light or high temperatures, the ring can undergo transformations. For 2,5-disubstituted tetrazoles, particularly 2,5-diaryl tetrazoles, photochemical excitation can lead to the extrusion of a molecule of nitrogen (N₂). researchgate.net
This light-triggered reaction produces a highly reactive nitrilimine intermediate. researchgate.net This intermediate can then undergo various subsequent reactions, including cycloadditions with dipolarophiles. The stability of the initial 2,5-diaryl tetrazole is a key feature, as the reaction is not initiated without a light stimulus, allowing for a high degree of control. researchgate.net While specific studies on the photochemical stability of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole are not prevalent, the general reactivity pattern of 2,5-diaryl tetrazoles suggests it would likely exhibit similar behavior, with the 4-methoxyphenyl and methyl groups influencing the properties of the resulting nitrilimine.
Furthermore, electron attachment can induce ring-opening reactivity in tetrazoles. Studies on molecules like 5-(4-chlorophenyl)-1H-tetrazole have shown that the structure of the molecule influences whether electron-induced ring opening occurs. researchgate.net This highlights that the specific substitution pattern is critical in determining the stability and degradation pathways of the tetrazole ring.
Electrophilic and Nucleophilic Reactivity of the Tetrazole Ring
The tetrazole ring is generally considered to be electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic characteristic makes the ring system relatively resistant to electrophilic attack. However, the reactivity can be modulated by the substituents attached to the ring.
Regarding nucleophilic reactivity, the nitrogen atoms of the tetrazole ring possess lone pairs of electrons and can act as nucleophiles. This is most evident in the N-alkylation and N-arylation reactions discussed previously. Additionally, functionalization at the C-5 position can sometimes proceed via nucleophilic substitution, although this is less common for aryl-substituted tetrazoles unless the aryl ring is activated towards substitution. A more common approach to functionalizing the C-5 position involves metalation followed by reaction with an electrophile. nih.gov
Electronic Effects of the 4-Methoxyphenyl Moiety on Tetrazole Reactivity
The 4-methoxyphenyl group at the C-5 position exerts a significant electronic influence on the tetrazole ring. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The net effect is an increase in electron density on the phenyl ring, and consequently, on the attached tetrazole ring.
This electron-donating character can influence reactivity in several ways:
N-Alkylation/Arylation: The increased electron density on the tetrazole ring enhances the nucleophilicity of the nitrogen atoms, potentially affecting the rate and regioselectivity of alkylation and arylation reactions.
Stability: The electron-donating nature of the 4-methoxyphenyl group may influence the stability of any charged intermediates or transition states formed during reactions. For example, in Diels-Alder reactions involving tetrazines, substituents have been shown to stabilize the transition state through mesomeric effects, thereby affecting the reaction rate. nih.gov A similar stabilizing effect could be anticipated for reactions involving the tetrazole ring of the title compound.
Kinetic studies on related heterocyclic systems, such as 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one, have shown that the methoxyphenyl group can participate in the stabilization of reactive intermediates. researchgate.net This underscores the importance of considering the electronic contributions of this moiety when predicting the reactivity of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms and reactivity of heterocyclic compounds like tetrazoles. mdpi.com Such studies can elucidate the geometries of reactants, products, and transition states, as well as calculate the activation energies for various reaction pathways.
For N-alkylation of tetrazoles, DFT calculations can help to explain the observed regioselectivity. By calculating the energies of the transition states leading to the N-1 and N-2 isomers, a theoretical prediction of the product ratio can be obtained. researchgate.net These calculations often consider factors such as the distribution of charge and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the tetrazolate anion.
Computational studies on the thermal decomposition of tetrazole derivatives have been used to predict the most likely reaction pathways and to calculate activation energies, which can be compared with experimental data. maxapress.com For 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole, theoretical calculations could model the N₂ extrusion process, the structure and stability of the resulting nitrilimine intermediate, and its subsequent reactions.
Furthermore, computational methods can quantify the electronic effects of the 4-methoxyphenyl substituent. Parameters such as molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's reactivity in cycloaddition and other reactions. bohrium.com While specific computational studies on 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole are not widely reported, the application of these methods to similar tetrazole systems provides a robust framework for understanding its intrinsic reactivity.
Below is a table summarizing the general influence of substituents on the regioselectivity of tetrazole N-alkylation, which is relevant to the formation of the title compound.
| Substituent at C-5 | Electronic Effect | General Influence on N-Alkylation Regioselectivity | Likely Product Ratio (N-2 vs. N-1) |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density on the ring | Can favor N-1 or N-2 depending on the balance with steric effects. Often leads to mixtures. | Variable, sensitive to reaction conditions |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decreases electron density on the ring | Generally favors alkylation at the N-2 position. | High (N-2 favored) |
| Aryl Group (e.g., -Phenyl) | Can be weakly donating or withdrawing depending on its own substituents | Often favors N-2 alkylation/arylation, especially with bulkier reagents. | Moderate to High (N-2 favored) |
| Bulky Group (e.g., -t-Butyl) | Steric hindrance | Strongly favors alkylation at the less sterically hindered N-2 position. | Very High (N-2 favored) |
Derivatization and Advanced Chemical Transformations of 5 4 Methoxyphenyl 2 Methyl 2h Tetrazole
Functionalization of the Aryl Substituent
The methoxyphenyl group at the C5 position of the tetrazole ring is amenable to various electrophilic aromatic substitution reactions. These modifications allow for the introduction of diverse functional groups, which can modulate the electronic and steric properties of the molecule.
Electrophilic Nitration: The nitration of 5-aryl-2H-tetrazoles has been demonstrated, providing a pathway to introduce nitro groups onto the aromatic ring. For instance, a general method for the nitration of 2-adamantyl-5-aryltetrazoles involves using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (8–10°C). This procedure can be adapted for 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole. Given the activating and ortho-, para-directing nature of the methoxy (B1213986) group, nitration would be expected to occur at the positions ortho to the methoxy group (C3' and C5' of the phenyl ring).
O-Demethylation: The methoxy group itself is a key functional handle. Cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common and valuable transformation, as the resulting hydroxyl group can be used for further derivatization. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, even in the presence of other functional groups. nih.govorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at temperatures ranging from -80°C to room temperature. orgsyn.org This transformation would convert 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole into 5-(4-hydroxyphenyl)-2-methyl-2H-tetrazole, a versatile intermediate for synthesizing esters, ethers, or other phenol derivatives. The general mechanism involves the coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group. nih.gov
Halogenation: Direct halogenation of the activated methoxyphenyl ring can also be achieved using standard electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce bromine or chlorine atoms, respectively.
| Transformation | Reagents & Conditions | Expected Product | Reference |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 8–10°C | 5-(3-Nitro-4-methoxyphenyl)-2-methyl-2H-tetrazole | nih.gov |
| O-Demethylation | BBr₃ in CH₂Cl₂, -80°C to room temp. | 5-(4-Hydroxyphenyl)-2-methyl-2H-tetrazole | nih.govorgsyn.org |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 5-(3-Bromo-4-methoxyphenyl)-2-methyl-2H-tetrazole | General Method |
Chemical Modifications at the N2-Methyl Group
Direct functionalization of the N2-methyl group is challenging due to its general lack of reactivity. However, multistep sequences can be envisioned to achieve its modification. A plausible strategy involves the initial oxidation of the methyl group to a hydroxymethyl group, which can then be further transformed.
For example, a related transformation has been reported involving the nitration of a 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride (B1165640) to yield 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole. nih.gov This demonstrates that an N-CH₂OH group can serve as a handle for further functionalization. While direct oxidation of the N-methyl group of the title compound is not widely reported, analogous oxidations in other N-methylated heterocyclic systems suggest its feasibility, potentially using strong oxidizing agents or biochemical methods. Once the N-hydroxymethyl derivative is formed, it opens pathways to esters, ethers, or other derivatives via the hydroxyl group.
Another theoretical approach is N-demethylation, although this is a difficult transformation to achieve without affecting the tetrazole ring.
| Reaction Type | Intermediate Step | Reagents & Conditions (for subsequent step) | Potential Product | Reference |
|---|---|---|---|---|
| Nitroxylation | Oxidation of N-CH₃ to N-CH₂OH | Fuming HNO₃, Acetic Anhydride | 2-(Nitratomethyl)-5-(4-methoxyphenyl)-2H-tetrazole | nih.gov |
| Esterification | Oxidation of N-CH₃ to N-CH₂OH | Acyl chloride, Pyridine | 2-(Acyloxymethyl)-5-(4-methoxyphenyl)-2H-tetrazole | General Method |
Regioselective Functionalization at Unsubstituted Positions of the Tetrazole Ring
For a 2,5-disubstituted tetrazole like 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole, there are no unsubstituted positions on the tetrazole ring itself. Therefore, this section addresses the crucial challenge of the regioselective synthesis of the 2,5-disubstituted isomer from its 5-substituted-1H-tetrazole precursor. The alkylation of 5-substituted-1H-tetrazoles is a well-known challenge in heterocyclic chemistry, as it typically yields a mixture of the N1 and N2 isomers. cdnsciencepub.com The ratio of these isomers is influenced by factors such as the nature of the substituent at C5, the alkylating agent, the solvent, and the reaction conditions.
Several strategies have been developed to achieve high regioselectivity in favor of the desired 2,5-disubstituted product:
Diazotization of Aliphatic Amines: A method involving the diazotization of aliphatic amines has been reported to preferentially produce 2,5-disubstituted tetrazoles. This reaction uses an organic nitrite (B80452) reagent to generate a diazonium intermediate in situ, which then alkylates the tetrazole. researchgate.net
Copper-Catalyzed Arylation: The use of copper catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, allows for the highly regioselective N2-arylation of 5-substituted tetrazoles with various arylboronic acids. mdpi.com
One-Pot Sequential Reactions: A facile one-pot method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure with I₂/KI under basic conditions, to yield 2,5-disubstituted tetrazoles as the sole product. oup.com
| Method | Key Reagents | Substrates | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Amine Diazotization | Organic nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite) | 5-Aryl-1H-tetrazole + Aliphatic amine | Preferential formation of 2,5-isomer | researchgate.net |
| Copper-Catalyzed Arylation | [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted-1H-tetrazole + Arylboronic acid | Highly regioselective for 2,5-isomer | mdpi.com |
| One-Pot Synthesis | Aryldiazonium salt, Amidine, I₂/KI, K₂CO₃ | Aryldiazonium salt + Amidine | Sole formation of 2,5-isomer | oup.com |
Synthesis of Complex Architectures Incorporating the 2-Methyl-5-(4-methoxyphenyl)-2H-tetrazole Unit
The 2,5-disubstituted tetrazole moiety is a prominent feature in many complex, biologically active molecules, particularly in pharmaceuticals where it often serves as a bioisostere for a carboxylic acid group. thieme-connect.comresearchgate.net The specific structural unit of a 5-aryl-2H-tetrazole is a cornerstone of the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.
Synthesis of Sartan Analogues: The synthesis of drugs like Valsartan and Candesartan involves the construction of a complex biphenyl (B1667301) system where one of the phenyl rings is substituted with a tetrazole. scispace.comnih.govoup.com For example, the synthesis of Valsartan involves coupling a protected 5-phenyltetrazole derivative with a second functionalized aromatic ring via methods like the Negishi or Suzuki coupling, followed by elaboration of a side chain. oup.com The 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole unit could be incorporated into similar complex architectures using these established synthetic strategies, where it would replace the traditional 5-phenyltetrazole moiety to create novel sartan analogues. The synthesis of Valsartan derivatives, for instance, starts with 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which is then esterified with various phenols to create a library of complex molecules. oup.com
These synthetic routes typically involve:
Formation of a functionalized biphenyl precursor.
Creation of the tetrazole ring from a nitrile group on the biphenyl scaffold, often using sodium azide (B81097).
Alkylation or protection of the tetrazole ring.
Further functionalization and coupling reactions to complete the complex molecular structure.
Investigation of Rearrangement Reactions Involving the Tetrazole Core
The tetrazole ring, despite its relative stability, can undergo rearrangement reactions, most notably upon exposure to ultraviolet (UV) light. The photochemistry of 2,5-disubstituted tetrazoles is dominated by the extrusion of a molecule of nitrogen (N₂). nih.govnih.gov
Photoinduced Nitrilimine Formation: Upon photolysis, 2,5-diaryl tetrazoles undergo a ring-opening reaction followed by the loss of N₂ to generate a highly reactive intermediate known as a nitrilimine. researchgate.netacs.orgdntb.gov.ua This process is a cornerstone of "photoclick" chemistry. A study specifically using 2-(4-methoxyphenyl)-5-phenyltetrazole demonstrated that irradiation with UV light (312 nm) in an aqueous/organic solvent mixture successfully generates the corresponding C-phenyl-N-(4-methoxyphenyl)nitrilimine. researchgate.net
1,3-Dipolar Cycloaddition: The generated nitrilimine is a 1,3-dipole and readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and nitriles. cdnsciencepub.comnih.govacs.org
Reaction with Alkenes: The cycloaddition with alkenes leads to the formation of pyrazoline heterocycles. This reaction is highly efficient and forms the basis of bioorthogonal labeling strategies. researchgate.net
Reaction with Nitriles: In the presence of nitriles, the nitrilimine intermediate can undergo a regioselective 1,3-dipolar cycloaddition to form 1,2,4-triazoles. thieme-connect.comnih.gov
Nucleophilic Trapping: In the absence of a suitable dipolarophile, the electrophilic nitrilimine can be trapped by various nucleophiles present in the reaction medium. Studies have shown that nucleophiles such as amines, thiols, and even amino acids can add to the nitrilimine to form stable adducts like triazenes or thiohydrazones. researchgate.netresearchgate.net
This photo-induced rearrangement provides a powerful tool for synthesizing more complex heterocyclic systems from the 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole core, allowing for covalent modification and the construction of novel molecular architectures under mild, light-activated conditions.
Theoretical and Computational Studies of 5 4 Methoxyphenyl 2 Methyl 2h Tetrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. The electronic structure of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole is typically investigated using methods that solve the Schrödinger equation, with Density Functional Theory (DFT) being a common and effective approach. These calculations reveal the distribution of electrons and the energies of the molecular orbitals.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical indicators of a molecule's reactivity.
HOMO: For analogous aromatic tetrazoles, the HOMO is generally localized on the electron-rich regions, which include the tetrazole ring and the methoxy-substituted phenyl ring. The nitrogen lone pairs and the π-systems of the rings contribute significantly to this orbital.
LUMO: The LUMO is typically a π*-antibonding orbital distributed over the aromatic phenyl and tetrazole rings.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and electronic excitability. For a similar compound, 5-(4-methoxybenzyl)-2H-tetrazole, DFT calculations determined a HOMO-LUMO gap of approximately 3.4 eV, suggesting significant stability and charge-transfer capability. evitachem.com A comparable energy gap would be expected for the target molecule.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring (specifically N3 and N4), making them potential sites for electrophilic attack or hydrogen bonding. The methoxy (B1213986) group's oxygen atom would also exhibit negative potential.
| Parameter | Predicted Finding | Basis of Prediction |
| HOMO Localization | Distributed over the tetrazole and methoxyphenyl rings | Analysis of similar aromatic tetrazole structures evitachem.com |
| LUMO Localization | Distributed over the π-systems of the phenyl and tetrazole rings | Analysis of similar aromatic tetrazole structures evitachem.com |
| HOMO-LUMO Gap (ΔE) | ~3.4 eV | DFT calculations on 5-(4-methoxybenzyl)-2H-tetrazole evitachem.com |
| MEP Negative Sites | Nitrogen atoms (N3, N4) of the tetrazole ring; Oxygen of the methoxy group | General principles of electron distribution in heterocycles |
Density Functional Theory (DFT) Applications for Molecular Geometry, Conformation, and Spectroscopic Property Prediction
DFT, particularly with hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is the workhorse for predicting the geometry and other properties of organic molecules. mdpi.comsemanticscholar.org
Molecular Geometry and Conformation: Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms. For 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole, these calculations would confirm the planarity of the tetrazole ring. evitachem.com However, the phenyl ring is not expected to be coplanar with the tetrazole ring due to steric hindrance. The dihedral angle between the two rings is a key conformational parameter. In related 2,5-disubstituted tetrazoles, significant torsion angles between the ring at position 5 and the tetrazole ring are common. nih.gov The bond lengths within the tetrazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. evitachem.com
| Geometric Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Tetrazole Ring | Planar conformation | DFT optimizations on related tetrazoles evitachem.com |
| N–N Bond Lengths | ~1.30–1.35 Å | DFT optimizations on related tetrazoles evitachem.com |
| C–N Bond Lengths | ~1.34 Å | DFT optimizations on related tetrazoles evitachem.com |
| Phenyl-Tetrazole Dihedral Angle | Non-zero, indicating a twisted conformation | Steric considerations and data from analogous structures nih.gov |
Spectroscopic Property Prediction: DFT calculations can accurately predict various spectroscopic data, which is invaluable for structural confirmation.
Vibrational Spectra (IR/Raman): Calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. These theoretical spectra, when scaled appropriately, show excellent agreement with experimental Fourier-transform infrared (FTIR) spectra.
NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. epstem.net Theoretical chemical shifts are typically correlated with experimental values obtained in a specific solvent (e.g., DMSO-d₆ or CDCl₃), and high correlation coefficients (R²) often validate the computed structure. mdpi.comepstem.net For the title compound, calculations would predict distinct signals for the methyl protons, methoxy protons, and the aromatic protons on the phenyl ring, as well as for the unique carbon atoms in the molecule.
Prediction of Thermochemical Parameters, Including Enthalpies of Formation
Thermochemical parameters are essential for assessing the stability and energy content of a compound, which is particularly important for nitrogen-rich heterocycles like tetrazoles. High-level quantum chemical methods, such as Gaussian-n (e.g., G4, G4MP2) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), are employed to accurately calculate these properties. researchgate.net
The standard enthalpy of formation (ΔHf°) is a critical value that quantifies the energy released or consumed when a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation is desirable. Calculations for tetrazole derivatives often involve isodesmic or atomization reactions, where the enthalpy of the target molecule is determined relative to a set of well-characterized reference compounds to minimize computational errors. researchgate.net While a specific value for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole is not available in the literature, these computational methods could provide a reliable estimate of its thermodynamic stability.
Molecular Dynamics Simulations for Conformational Analysis and Intramolecular Processes
While DFT calculations identify stationary points on the potential energy surface (i.e., stable conformers and transition states), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. nih.gov
For 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole, an MD simulation would model the atomic motions at a given temperature, offering a powerful tool for conformational analysis. The primary intramolecular process of interest would be the rotation around the single bond connecting the phenyl and tetrazole rings. By simulating the molecule's trajectory, one can:
Explore the accessible conformational space and identify the most populated conformational states.
Determine the free energy landscape associated with the phenyl-tetrazole bond rotation.
Calculate the energy barriers between different conformers, providing information on the flexibility of the molecule.
These simulations are particularly useful for understanding how the molecule might behave in a solution or within a biological receptor, where its conformation can adapt to its environment.
Computational Modeling of Non-Covalent Interactions Relevant to Chemical Behavior
Non-covalent interactions are crucial in determining the solid-state packing of molecules (crystallography), their behavior in solution, and their interactions with other molecules. rsc.org Computational models are essential for characterizing these weak forces.
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. Computational studies on related systems have shown that tetrazoles form hydrogen bonds with donor molecules like water or amides. nih.govnih.gov
π-π Stacking: The presence of two aromatic rings (phenyl and tetrazole) allows for potential π-π stacking interactions, which could be significant in the molecule's crystal packing or in its binding to biological targets.
These computational approaches provide a detailed picture of the forces governing the supramolecular chemistry of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole, explaining its physical properties and its potential for forming complexes with other molecules.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for unambiguous assignment of all atoms and confirmation of the N2-methylation pattern.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole, the spectrum is expected to show distinct signals for the N-methyl group, the methoxy (B1213986) group, and the aromatic protons of the phenyl ring. The N-methyl protons typically appear as a sharp singlet, significantly downfield due to the electron-withdrawing nature of the tetrazole ring. The methoxy group protons also present as a singlet. The protons on the 4-methoxyphenyl (B3050149) ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is critical for confirming the carbon skeleton and, most importantly, for distinguishing between the N1- and N2-methyl isomers. It is well-established that the chemical shift of the tetrazole ring carbon (C5) is highly dependent on the position of the substituent. For N2-substituted 5-phenyltetrazoles, the C5 signal appears significantly downfield (around 164 ppm) compared to the corresponding N1-isomers (around 154 ppm). mdpi.com This downfield shift is a diagnostic marker for the 2,5-disubstituted tetrazole structure. Other expected signals include those for the N-methyl carbon, the methoxy carbon, and the carbons of the aromatic ring.
2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for definitive structural confirmation. An HMBC experiment would be particularly decisive, showing a correlation between the N-methyl protons and the C5 carbon of the tetrazole ring, unequivocally establishing the N2-methylation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~4.2 - 4.4 | s | ~40 - 42 |
| O-CH₃ | ~3.8 - 3.9 | s | ~55.5 |
| Ar-H (ortho to OCH₃) | ~7.0 - 7.1 | d | ~114.5 |
| Ar-H (ortho to Tetrazole) | ~8.0 - 8.1 | d | ~128.0 |
| Ar-C (ipso, C-OCH₃) | - | - | ~161.0 |
| Ar-C (ipso, C-Tetrazole) | - | - | ~120.0 |
| Tetrazole C5 | - | - | ~164.5 |
Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and serves as a unique molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole is expected to display characteristic absorption bands. Key vibrations include C-H stretching from the aromatic ring and methyl groups (around 3100-2800 cm⁻¹), C=N and N=N stretching vibrations from the tetrazole ring (typically in the 1600-1400 cm⁻¹ region), and C-O stretching from the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹). The absence of a broad N-H stretching band (around 3400-3200 cm⁻¹) confirms the substitution on the tetrazole nitrogen.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the aromatic and tetrazole rings are often strong in the Raman spectrum, providing further confirmation of the core structure.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | IR, Raman |
| C=N / N=N Ring Stretch (Tetrazole) | 1600 - 1400 | IR, Raman |
| Aromatic C=C Stretch | 1610, 1580, 1500 | IR, Raman |
| Asymmetric C-O-C Stretch | 1270 - 1230 | IR |
| Symmetric C-O-C Stretch | 1050 - 1010 | IR |
| Aromatic C-H Out-of-Plane Bend | 850 - 810 | IR |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of the molecule.
Molecular Formula Confirmation: Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. The measured mass can be used to confirm the molecular formula, C₉H₁₀N₄O, with a high degree of confidence (typically within 5 ppm error). The calculated exact mass for [C₉H₁₀N₄O + H]⁺ is 191.0927.
Fragmentation Analysis: The fragmentation pattern in mass spectrometry provides structural information. A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the facile loss of a molecule of dinitrogen (N₂), which is a stable neutral molecule. mdpi.com This primary fragmentation would result in a prominent ion. Subsequent fragmentation of the resulting methoxyphenyl-nitrilimine radical cation would lead to further characteristic ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₉H₁₁N₄O]⁺ | 191.0927 | Molecular Ion |
| [M-N₂+H]⁺ | [C₉H₁₁N₂O]⁺ | 163.0866 | Loss of N₂ |
| [M-N₂-CH₃+H]⁺ | [C₈H₈NO]⁺ | 134.0600 | Loss of N₂ and methyl radical |
| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.0491 | Methoxybenzyl cation |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural proof, offering unambiguous confirmation of the connectivity, including the N2-position of the methyl group. It also reveals detailed information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane, confirms that the substituent is indeed on the second nitrogen atom of the tetrazole ring. iucr.orgnih.gov In such structures, the phenyl ring is typically twisted relative to the plane of the tetrazole ring to minimize steric hindrance. The solid-state packing would likely be governed by weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds and π-π stacking between the aromatic/heterocyclic rings.
Table 4: Expected Crystallographic Parameters for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole (Hypothetical)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Dihedral Angle | Phenyl Ring vs. Tetrazole Ring (non-planar) |
| Intermolecular Interactions | C-H···N, π-π stacking |
Advanced In Situ Spectroscopic Methods for Monitoring Reaction Progress and Intermediates
Advanced in situ spectroscopic techniques, such as ReactIR (FTIR) or process NMR, are invaluable for monitoring the synthesis of tetrazoles in real-time. These methods allow for the tracking of reactant consumption, product formation, and the potential detection of reaction intermediates without the need for sampling and quenching.
In the synthesis of 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole, for example, from 4-methoxybenzonitrile, in situ FTIR could monitor the disappearance of the characteristic nitrile (C≡N) stretching band (around 2230 cm⁻¹) while simultaneously observing the emergence of bands associated with the tetrazole ring. This would provide real-time kinetic data and insights into the reaction mechanism. Furthermore, by carefully monitoring specific spectral regions, it might be possible to distinguish the formation rates of the N1 and N2 isomers if the reaction conditions allow for both, enabling optimization for the desired N2 product. While specific studies applying these techniques to this particular compound are not widely reported, their utility in analogous chemical transformations is well-documented.
Role As a Versatile Synthetic Building Block and Chemical Intermediate
Precursor in the Synthesis of Other Nitrogen-Containing Heterocycles and Polycycles
The tetrazole ring within 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole can be strategically manipulated to serve as a synthon for other nitrogen-containing heterocyclic systems. This transformation is often achieved through thermal or photochemical induction, which causes the extrusion of a molecule of dinitrogen (N₂). nih.gov This process generates highly reactive intermediates, primarily nitrile imines, which can then be trapped in situ by various reagents to form new heterocyclic rings.
For instance, the photolysis of 2,5-diaryl-2H-tetrazoles, a class of compounds to which 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole belongs, is a well-established method for generating nitrile imines. nih.gov These 1,3-dipoles can then undergo cycloaddition reactions with a variety of dipolarophiles. For example, reaction with alkenes can lead to the formation of pyrazolines, while reaction with alkynes can yield pyrazoles. nih.gov The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole can influence the stability and reactivity of the intermediary nitrile imine, thereby affecting the efficiency and regioselectivity of the subsequent cycloaddition reactions.
Furthermore, intramolecular trapping of the nitrile imine intermediate can lead to the formation of fused polycyclic systems. If a suitable dipolarophile is present within the same molecule, a cascade of reactions can be initiated upon the initial ring-opening of the tetrazole, providing a concise route to complex molecular scaffolds.
The following table summarizes the potential heterocyclic systems that can be synthesized from 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole via the nitrile imine intermediate.
| Dipolarophile | Resulting Heterocycle |
| Alkene | Pyrazoline |
| Alkyne | Pyrazole |
| Nitrile | 1,2,4-Triazole |
| Isothiocyanate | 1,2,4-Thiadiazole |
Incorporation into Complex Organic Frameworks and Supramolecular Structures
The nitrogen-rich nature of the tetrazole ring in 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole makes it an excellent ligand for coordination with metal ions. The lone pairs of electrons on the nitrogen atoms can effectively bind to metal centers, enabling the use of this compound and its derivatives as building blocks for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.gov
An example of a related structure being used in this context is 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane, which acts as a ditetrazolyl chelate ligand. nih.gov This molecule, featuring methoxyphenyl-tetrazole moieties, is a precursor for the synthesis of dinuclear metal complexes. nih.gov The crystal structure of this compound reveals how the tetrazole and methoxy groups can participate in forming supramolecular structures through C-H···O hydrogen bonds. nih.gov
The use of tetrazole derivatives in MOFs is advantageous due to the strong and directional coordination of the tetrazole ring, which can lead to robust frameworks with high thermal and chemical stability. The functionalization of the tetrazole, in this case with a methoxyphenyl group, allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn can be used to control the architecture and functionality of the resulting MOF.
Applications in the Development of Advanced Chemical Tools and Linkers (Excluding any direct biological or pharmaceutical claims)
The unique reactivity of the tetrazole ring in 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole allows for its application in the development of advanced chemical tools and linkers. A prominent example of this is its potential use in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and easy to perform. tcichemicals.com
Specifically, certain tetrazoles can participate in light-triggered click reactions. nih.gov Upon irradiation with UV light, these tetrazoles extrude nitrogen gas to form a highly reactive nitrile imine intermediate, which can then rapidly and selectively react with a suitable partner, such as an alkene. This photo-activated cycloaddition provides a powerful tool for covalently linking molecules with high spatial and temporal control. The efficiency of this process is influenced by the electronic nature of the substituents on the tetrazole. The electron-donating methoxy group in 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole is expected to increase the energy of the highest occupied molecular orbital (HOMO) of the photogenerated nitrile imine, potentially leading to faster reaction rates compared to tetrazoles with electron-withdrawing groups. nih.gov
This "photoclick" reactivity allows for the use of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole derivatives as photo-activatable crosslinkers or for the site-specific modification of materials. For example, a polymer functionalized with alkene groups could be crosslinked by irradiation in the presence of a bis-tetrazole derivative.
The following table outlines the key features of tetrazole-based photo-click chemistry:
| Feature | Description |
| Trigger | UV Light |
| Reactive Intermediate | Nitrile Imine |
| Reactant Partner | Alkene or other dipolarophile |
| Key Advantage | High spatial and temporal control |
Exploration of Tetrazole Ring Opening and Closure in Cascade Reactions and Multicomponent Processes
The reversible nature of tetrazole formation from a nitrile and an azide (B81097) can be exploited in cascade reactions and multicomponent processes. While the formation of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole is typically achieved through a [3+2] cycloaddition, the reverse reaction, a retro-[3+2] cycloaddition, can be induced under certain conditions, such as high temperatures.
This ring-opening and closure dynamic can be harnessed in synthetic sequences where the tetrazole acts as a masked nitrile or azide. For example, a tetrazole could be carried through several synthetic steps and then, at a desired stage, be induced to open, revealing a reactive nitrile imine for a subsequent transformation.
Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. Tetrazoles are often products of MCRs. nih.gov For instance, the Ugi-azide reaction is a four-component reaction that can produce α-tetrazolyl-substituted amino acid derivatives. While not a direct reaction of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole, the principles of MCRs highlight the utility of the tetrazole-forming reaction in the rapid assembly of molecular complexity.
The exploration of tetrazole ring dynamics in cascade reactions allows for the development of elegant and efficient synthetic strategies. A hypothetical cascade could involve the thermal ring-opening of a derivative of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole to generate a nitrile imine, which then undergoes an intramolecular cycloaddition to form a complex polycyclic system in a single, atom-economical step. The methoxy group can play a role in influencing the electronic properties of the intermediates and transition states in such a cascade, thereby affecting the feasibility and outcome of the reaction.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole, and how are yields optimized?
- Methodological Answer : A common route involves cyclization of 4-methoxyphenyl-substituted precursors. For example, refluxing hydrazide derivatives in dimethyl sulfoxide (DMSO) under controlled conditions (e.g., 18 hours) followed by recrystallization in ethyl acetate/water yields the product (75% yield). Key steps include solvent selection, reaction time, and purification via column chromatography or recrystallization . Optimization strategies include adjusting stoichiometry, catalyst loading (e.g., Bleaching Earth Clay in PEG-400), or microwave-assisted synthesis to reduce reaction time .
Q. How is the structural confirmation of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole achieved using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Signals for the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C) and tetrazole ring protons (δ ~8.5–9.5 ppm) are critical. Aromatic protons from the 4-methoxyphenyl moiety appear as doublets in δ 6.8–7.5 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm tetrazole ring formation .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.5%, H: 4.2%, N: 31.8%) to validate purity .
Q. What are the typical applications of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole in heterocyclic chemistry?
- Methodological Answer : The compound serves as a precursor for:
- Biological probes : Functionalization at the tetrazole N-2 position generates antimicrobial or kinase-inhibiting derivatives .
- Coordination chemistry : The tetrazole ring acts as a ligand for metal complexes (e.g., Ag(I), Cu(II)) studied for catalytic or photoluminescent properties .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole derivatives?
- Methodological Answer :
- SHELXL Refinement : Use anisotropic displacement parameters and twin refinement for high-resolution data. For example, SHELXL’s HKLF 5 format handles twinned crystals by refining Flack parameters .
- WinGX/ORTEP Visualization : Analyze thermal ellipsoids to distinguish disorder or polymorphism. Discrepancies in bond lengths (e.g., C-N vs. C-O) may arise from incorrect space group assignment, resolved via Patterson maps .
Q. What strategies address low yields in the synthesis of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole under scalable conditions?
- Methodological Answer :
- Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve yields (65–75%) by enhancing reaction homogeneity .
- Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 30 minutes with comparable yields (70–78%) .
- Byproduct Analysis : Use LC-MS to identify hydrazine intermediates or dimerization products, which can be suppressed via inert atmosphere (N₂/Ar) .
Q. How are molecular docking studies designed to evaluate the bioactivity of 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole derivatives?
- Methodological Answer :
- Target Selection : Prioritize enzymes like glycogen synthase kinase-3β (GSK-3β) or bacterial dihydrofolate reductase (DHFR) based on structural homology .
- Docking Workflow :
Prepare ligand files (e.g., .mol2) with protonation states adjusted to physiological pH.
Use AutoDock Vina or Schrödinger Maestro for flexible docking, focusing on binding pockets (e.g., ATP-binding sites).
Validate poses via RMSD clustering and compare with co-crystallized inhibitors (e.g., staurosporine for kinases) .
Q. How do spectral data discrepancies arise in characterizing 5-(4-Methoxyphenyl)-2-methyl-2H-tetrazole analogs, and how are they resolved?
- Methodological Answer :
- NMR Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift methoxy proton signals by 0.1–0.3 ppm. Cross-validate with COSY/HSQC to assign overlapping peaks .
- Tautomeric Ambiguity : The tetrazole ring’s 1H/2H tautomerism causes splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) to observe coalescence at 50–80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
